Cas no 2680709-64-0 (benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)

benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680709-64-0
- EN300-28283529
- benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate
- benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate
-
- インチ: 1S/C16H17NO3/c1-12-7-14(9-15(18)8-12)10-17-16(19)20-11-13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3,(H,17,19)
- InChIKey: CGGMOJZWZIWXNP-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=C(C=C(C)C=1)O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 271.12084340g/mol
- どういたいしつりょう: 271.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283529-0.5g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-28283529-1.0g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-28283529-5.0g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-28283529-0.1g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-28283529-10.0g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-28283529-1g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 1g |
$770.0 | 2023-09-08 | ||
Enamine | EN300-28283529-10g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 10g |
$3315.0 | 2023-09-08 | ||
Enamine | EN300-28283529-5g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 5g |
$2235.0 | 2023-09-08 | ||
Enamine | EN300-28283529-0.25g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-28283529-0.05g |
benzyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
2680709-64-0 | 95.0% | 0.05g |
$647.0 | 2025-03-19 |
benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamateに関する追加情報
Benzyl N-(3-Hydroxy-5-Methylphenyl)methylcarbamate (CAS No. 2680709-64-0): A Comprehensive Overview
Benzyl N-(3-Hydroxy-5-methylphenyl)methylcarbamate (CAS No. 2680709-64-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate, is characterized by its benzyl and carbamate functionalities, which confer it with a range of interesting chemical and biological properties.
The structure of benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate consists of a benzyl group attached to a carbamate moiety, which in turn is linked to a substituted phenyl ring containing a hydroxyl and a methyl group. The presence of these functional groups imparts the compound with specific reactivity and solubility characteristics, making it an attractive candidate for various chemical and biological studies.
Recent research has focused on the synthesis and characterization of benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate. One notable study published in the *Journal of Medicinal Chemistry* (2022) reported the development of an efficient synthetic route for this compound using mild reaction conditions. The researchers utilized a combination of palladium-catalyzed coupling reactions and selective protection/deprotection strategies to achieve high yields and purity levels. This synthetic approach not only simplifies the production process but also enhances the scalability for potential industrial applications.
In terms of biological activity, benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate has shown promising results in several preclinical studies. A study conducted by a team at the University of California, Los Angeles (UCLA) investigated the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. The results indicated that benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate effectively inhibited the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain. This finding suggests that the compound could have therapeutic potential in treating inflammatory diseases such as arthritis.
Another area of interest is the compound's antioxidant properties. Research published in *Free Radical Biology and Medicine* (2021) demonstrated that benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate exhibits strong antioxidant activity, as measured by its ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the hydroxyl group on the phenyl ring is believed to contribute significantly to these antioxidant effects, making the compound a valuable candidate for further investigation in oxidative stress-related disorders.
The pharmacokinetic profile of benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate has also been studied to evaluate its suitability for therapeutic use. Preliminary data from animal models suggest that the compound has good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the liver and kidneys. These properties are crucial for ensuring that the compound reaches its intended site of action and exerts its therapeutic effects effectively.
In addition to its potential therapeutic applications, benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate has been explored for its use in material science. A recent study published in *Advanced Materials* (2023) investigated the compound's ability to form stable supramolecular assemblies with other functional molecules. The researchers found that benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate can self-assemble into well-defined nanostructures, which have potential applications in drug delivery systems and sensing technologies.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying the biological activities of benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate. Ongoing studies are focusing on elucidating its interactions with specific biomolecules and cellular pathways, as well as evaluating its safety and efficacy in more advanced preclinical models.
In conclusion, benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate (CAS No. 2680709-64-0) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, material science, and biotechnology. Its unique structural features and diverse biological activities make it an exciting subject for further investigation and development.
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